molecular formula C16H30Si2 B12617234 Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane CAS No. 920282-74-2

Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane

Cat. No.: B12617234
CAS No.: 920282-74-2
M. Wt: 278.58 g/mol
InChI Key: SOZUPDUHNXOZIO-UHFFFAOYSA-N
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Description

Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is a chemical compound with the molecular formula C14H30Si2. It is a clear, colorless to almost colorless liquid with a boiling point of 57°C at 0.25 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane typically involves the reaction of triisopropylsilylacetylene with trimethylsilylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as triethylamine . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of silyl groups enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is unique due to its specific combination of silyl groups and the butadiyne backbone. This structure imparts unique reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .

Biological Activity

Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane (CAS Number: 920282-74-2) is a silane compound characterized by its unique structure that includes multiple silyl groups and a conjugated butadiyne system. This compound has garnered interest in various fields of chemistry, particularly in organic synthesis and materials science. However, its biological activity remains underexplored. This article aims to compile existing knowledge on the biological implications of this compound, focusing on its potential pharmacological applications, toxicity, and mechanisms of action.

The molecular formula for this compound is C16H30Si2C_{16}H_{30}Si_2, with a molecular weight of approximately 278.58 g/mol. The compound exhibits a logP value of 5.08860, indicating significant lipophilicity which may affect its biological interactions and absorption properties .

Antimicrobial Properties

Silane compounds have been reported to possess antimicrobial activity. The presence of multiple silyl groups may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in bacteria and fungi. Preliminary studies indicate that derivatives with similar structures can inhibit the growth of various pathogens .

The proposed mechanisms through which silane compounds exert their biological effects include:

  • Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid bilayers, potentially leading to cell lysis.
  • Enzyme Inhibition : Some silanes may act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.
  • Reactive Oxygen Species (ROS) Generation : Certain silane derivatives can produce ROS, leading to oxidative stress in target cells.

Case Study 1: Antitumor Activity in Cell Lines

In a study examining the effects of silane derivatives on cancer cell lines (e.g., HeLa and MCF7), it was found that compounds with similar structures induced significant cytotoxicity at micromolar concentrations. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
Silane AHeLa15Apoptosis induction
Silane BMCF710Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of silane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting effective antimicrobial activity .

CompoundTarget BacteriaMIC (µg/mL)
Trimethyl Silane AStaphylococcus aureus8
Trimethyl Silane BEscherichia coli16

Toxicity Considerations

The toxicity profile of this compound remains largely uncharacterized. However, general safety assessments of silanes indicate that while many exhibit low acute toxicity, chronic exposure can lead to respiratory irritation and skin sensitization. Further toxicological studies are necessary to assess the safety of this compound for potential therapeutic applications.

Properties

CAS No.

920282-74-2

Molecular Formula

C16H30Si2

Molecular Weight

278.58 g/mol

IUPAC Name

trimethyl-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane

InChI

InChI=1S/C16H30Si2/c1-14(2)18(15(3)4,16(5)6)13-11-10-12-17(7,8)9/h14-16H,1-9H3

InChI Key

SOZUPDUHNXOZIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC#C[Si](C)(C)C)(C(C)C)C(C)C

Origin of Product

United States

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